

Mas7 Peptide: A Technical Guide to Structure, Properties, and Signaling Pathways

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Mas7

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Introduction

Mas7 is a synthetic, amphiphilic peptide derived from mastoparan, a toxin found in wasp venom. It is a potent activator of heterotrimeric G proteins, specifically the G α i and G α o subunits. This direct, receptor-independent activation makes **Mas7** a valuable tool for studying G protein-coupled signaling cascades. Its ability to induce mast cell degranulation and influence neuronal processes has positioned it as a significant subject of research in immunology, neurobiology, and drug development. This guide provides an in-depth overview of the structure, chemical properties, and mechanism of action of the **Mas7** peptide, along with detailed experimental protocols for its study.

Structure and Chemical Properties

The primary structure of **Mas7** consists of a 14-amino acid sequence. This sequence, coupled with its C-terminal amidation, contributes to its amphipathic nature, allowing it to interact with cell membranes.

Primary Sequence

The amino acid sequence of **Mas7** is: Ile-Asn-Leu-Lys-Ala-Leu-Ala-Ala-Leu-Ala-Lys-Ala-Leu-Leu-NH₂ (INLKALAALAKALL-NH₂)

Secondary Structure

Upon binding to the plasma membrane, **Mas7** adopts an α -helical conformation, which is crucial for its biological activity. This amphipathic helix inserts into the lipid bilayer, facilitating its interaction with intracellular G proteins.

Quantitative Chemical Properties

A summary of the key chemical properties of the **Mas7** peptide is presented in the table below.

Property	Value	Reference
Molecular Weight	1421.85 g/mol	[1][2]
Molecular Formula	C ₆₇ H ₁₂₄ N ₁₈ O ₁₅	[1][2]
Isoelectric Point (pI)	10.74 (Calculated)	
Solubility	Soluble in distilled water up to 2 mg/mL. For higher concentrations, acetonitrile is recommended. For biological assays, it is often dissolved in DMSO and then diluted in aqueous buffers.	[1]
Purity	Typically >95% after purification	[2]

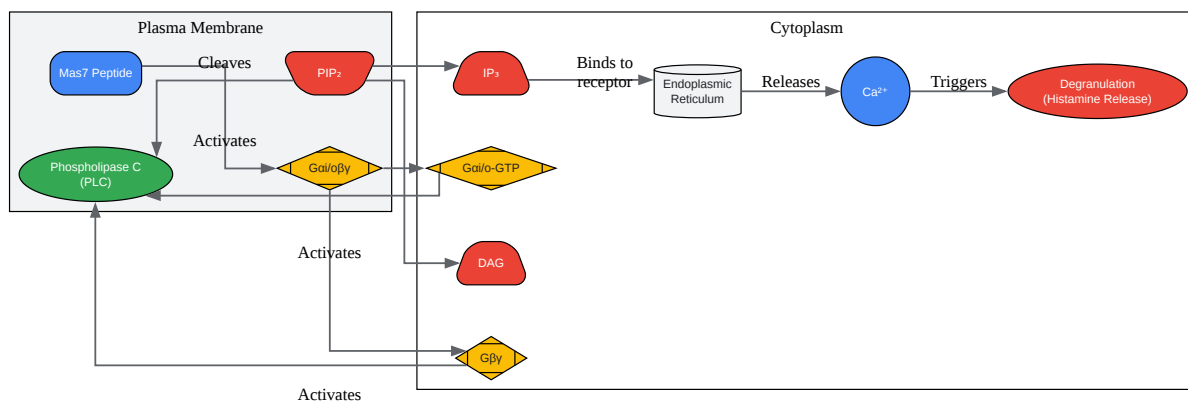
Mechanism of Action

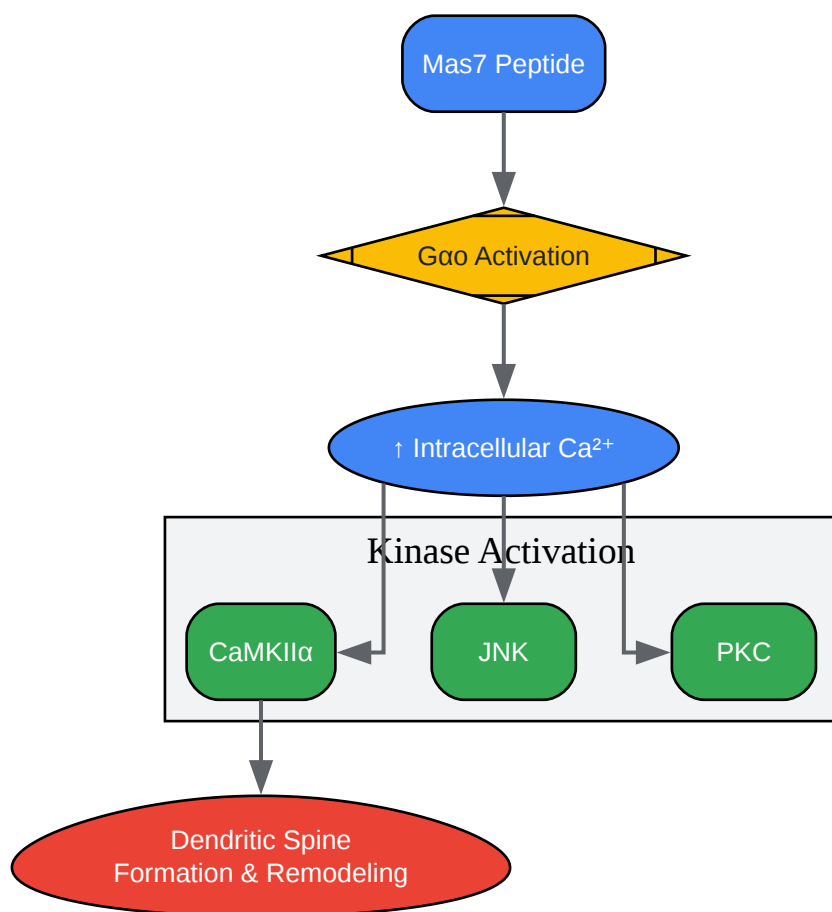
Mas7 acts as a direct activator of Gai and Gao proteins, bypassing the need for a G protein-coupled receptor (GPCR). This receptor-independent mechanism allows for the specific investigation of Gai/o-mediated signaling pathways.

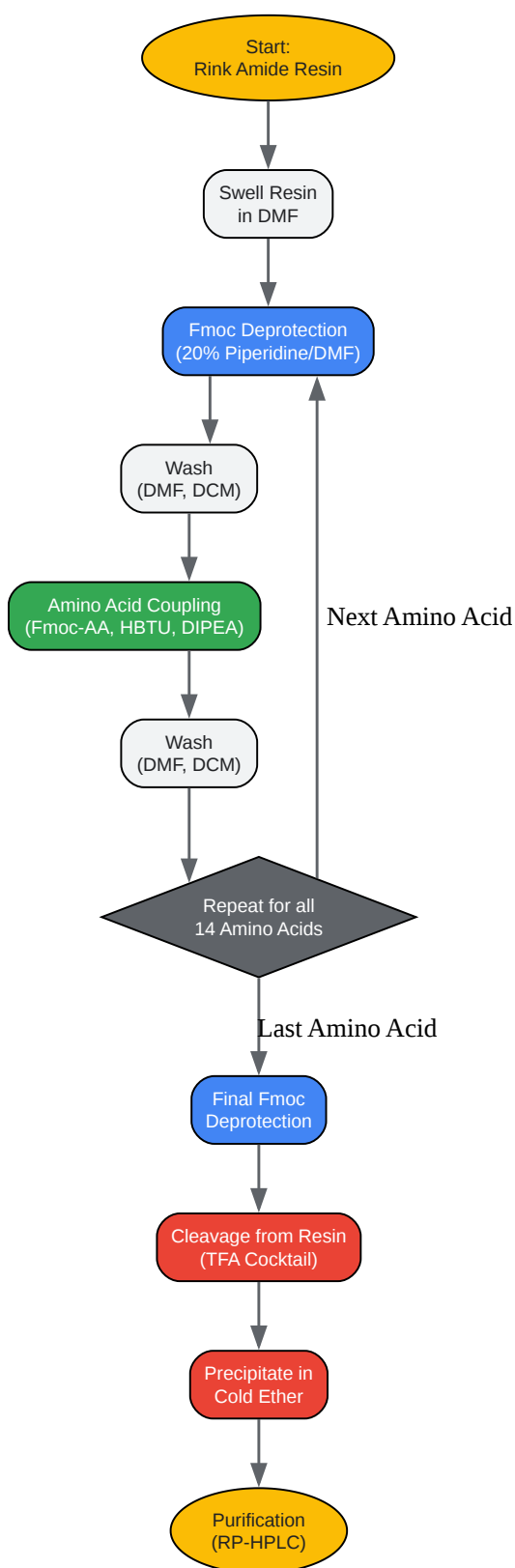
Signaling Pathway in Mast Cells

In mast cells, **Mas7** triggers a signaling cascade that leads to degranulation and the release of inflammatory mediators such as histamine.[3] The proposed mechanism involves the following steps:

- **Membrane Insertion:** The amphipathic **Mas7** peptide inserts into the plasma membrane.
- **G Protein Activation:** **Mas7** directly interacts with and activates Gai/o subunits, promoting the exchange of GDP for GTP.[1][2]
- **Downstream Effectors:** The activated Gai/o subunits and the released Gβγ dimers activate downstream effector enzymes, such as phospholipase C (PLC).
- **Second Messenger Production:** PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
- **Calcium Mobilization:** IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of stored Ca²⁺ into the cytoplasm.
- **Degranulation:** The increase in intracellular Ca²⁺ concentration is a key trigger for the fusion of granular membranes with the plasma membrane, resulting in the release of histamine and other inflammatory mediators.







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- To cite this document: BenchChem. [Mas7 Peptide: A Technical Guide to Structure, Properties, and Signaling Pathways]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b549814#mas7-peptide-structure-and-chemical-properties]

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